

4-Oxo-2,4-diphenylbutanenitrile chemical properties

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Compound of Interest

Compound Name: 4-Oxo-2,4-diphenylbutanenitrile

Cat. No.: B1295096

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4-Oxo-2,4-diphenylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and structural characteristics of **4-Oxo-2,4-diphenylbutanenitrile**. This document is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

4-Oxo-2,4-diphenylbutanenitrile is a difunctional organic compound featuring a butane backbone substituted with a ketone, a nitrile, and two phenyl groups.^[1] It exists as a colorless to white crystalline solid at room temperature.^[1] Its unique structure, containing both polar functional groups and nonpolar aromatic rings, influences its chemical behavior and solubility.^[1]

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	4-oxo-2,4-diphenylbutanenitrile	[1]
CAS Number	6268-00-4	[1]
Molecular Formula	C ₁₆ H ₁₃ NO	[1]
Molecular Weight	235.27 g/mol	[2]
Appearance	Colorless to white crystalline solid	[1]
Melting Point	Not reported in available literature. The related compound, 4-oxo-4-phenylbutanenitrile, melts at 74-78°C.	[1]
Boiling Point	Not available	-
Solubility	Solubility characteristics are not extensively documented.[1]	[1]

Structural and Crystallographic Data

The molecular structure of **4-Oxo-2,4-diphenylbutanenitrile** is characterized by a twisted conformation.[3] Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional arrangement. The dihedral angle between the two terminal phenyl rings is a notable feature of its structure.[2][3] In the crystalline state, the packing is influenced by intermolecular C—H···O and C—H···N interactions, which form supramolecular layers.[3]

Table 2: Crystallographic Data for **4-Oxo-2,4-diphenylbutanenitrile**

Parameter	Value	Source(s)
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[3]
Unit Cell Dimensions	a = 14.2158 (3) Å b = 8.9244 (2) Å c = 9.7553 (2) Å β = 99.217 (2)°	[2]
Volume (V)	1221.65 (5) Å ³	[2]
Z (Molecules per unit cell)	4	[2]
Dihedral Angle (Phenyl Rings)	68.40 (6)°	[2][3]
Data Collection Temperature	100 K	[2]

Synthesis and Experimental Protocols

4-Oxo-2,4-diphenylbutanenitrile can be synthesized through several routes.[1] A well-documented method involves the reaction of benzalacetophenone with acetone cyanohydrin.[2][3]

Experimental Protocol: Synthesis from Benzalacetophenone

This protocol is adapted from the procedure described in crystallographic studies of the title compound.[2][3]

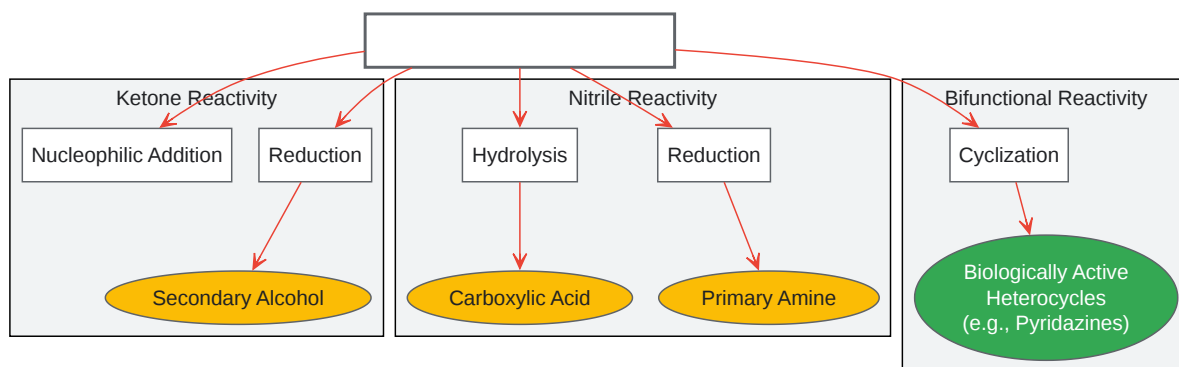
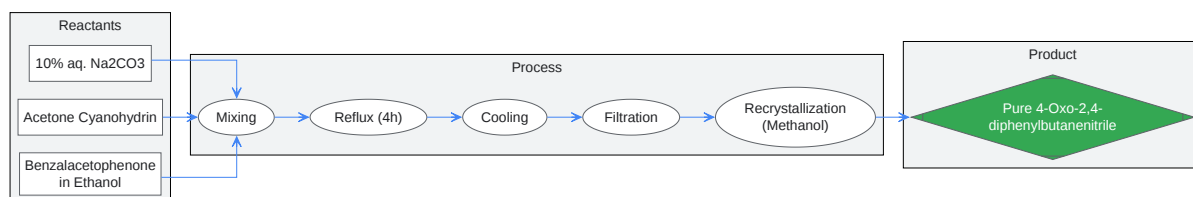
Materials:

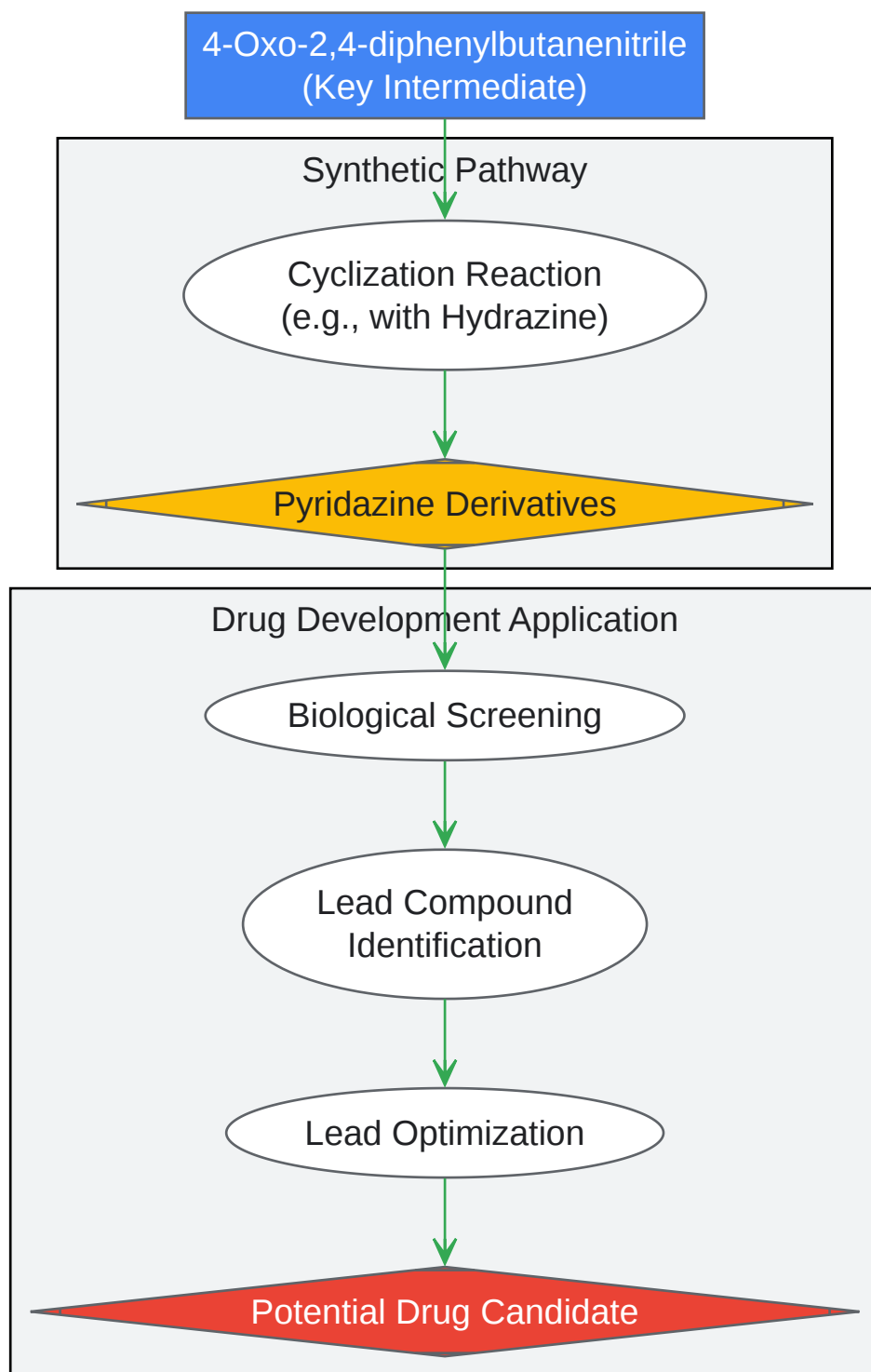
- Benzalacetophenone (0.015 mol)
- Ethanol (50 ml)
- Acetone cyanohydrin (0.045 mol)
- 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water)

- Methanol (for recrystallization)

Procedure:

- A solution of benzalacetophenone (0.015 mol) is prepared in ethanol (50 ml).
- To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol) are added.[3]
- The resulting mixture is heated at reflux temperature for 4 hours.[2][3]
- After the reflux period, the mixture is allowed to cool to room temperature.
- The product, which separates out as a solid, is collected by filtration.[3]
- The crude product is then purified by recrystallization from methanol to yield **4-Oxo-2,4-diphenylbutanenitrile**. [3]





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References

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- 2. 4-Oxo-2,4-diphenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
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